Undecane, 11-bromo-1,1,1-trifluoro-

Description

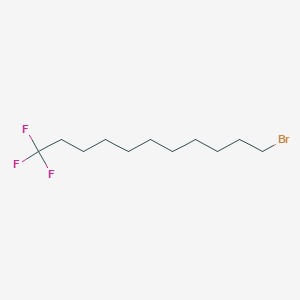

Undecane, 11-bromo-1,1,1-trifluoro- is a chemical compound with the molecular formula C11H20BrF3 It is a derivative of undecane, where the eleventh carbon atom is substituted with a bromine atom and three fluorine atoms

Properties

IUPAC Name |

11-bromo-1,1,1-trifluoroundecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrF3/c12-10-8-6-4-2-1-3-5-7-9-11(13,14)15/h1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOFVMAHAGLMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of 9-Decenyl Acetate

A foundational method involves the radical-mediated addition of trifluoromethyl iodide to 9-decenyl acetate, as reported by Japanese researchers.

Procedure :

- Reaction Setup : 9-Decenyl acetate (6.0 g, 30.3 mmol), ethanol (3 mL), pyridine (0.9 mL), and Fe₃(CO)₁₂ (150 mg) are combined in an autoclave.

- Trifluoromethylation : Trifluoromethyl iodide (7.42 mL, 89 mmol) is introduced, and the mixture is heated at 80°C for 2 h, then 110°C for 16 h.

- Workup : The crude product is diluted with ether, washed with HCl and brine, and dried over MgSO₄.

- Reduction : Zn powder (6.53 g) in acetic acid/ether (1:1) reduces the intermediate, yielding 11,11,11-trifluoroundecanyl acetate (5.95 g).

- Saponification : Methanolic KOH (4.3%, 50 mL) hydrolyzes the acetate to 11,11,11-trifluoroundecan-1-ol (4a, 37% yield).

Key Data :

| Step | Yield | Purity (GC) | Conditions |

|---|---|---|---|

| Trifluoromethylation | 95% | 85% | 110°C, 16 h, Fe₃(CO)₁₂ |

| Reduction | 89% | 90% | Zn, AcOH/Et₂O, 15 h |

| Saponification | 37% | 98% | KOH/MeOH, 2 h, RT |

Bromination of Trifluoroundecanol

The alcohol intermediate (4a) is converted to the target bromide using HBr/H₂SO₄, adapted from a related dodecane synthesis.

Procedure :

- Acid Bromination : 11,11,11-Trifluoroundecan-1-ol (4a, 9.77 g, 40.67 mmol) is treated with concentrated H₂SO₄ (7.60 mL) and 48% HBr (30.0 mL) at 135°C for 5 h.

- Isolation : The mixture is extracted with CH₂Cl₂, washed with NaHCO₃, and purified via column chromatography (SiO₂, hexane) to yield 11-bromo-1,1,1-trifluoroundecane (99% yield).

Optimization Insight :

- Prolonged heating (>5 h) increases side products (e.g., elimination to alkenes).

- H₂SO₄ acts as a dehydrating agent, shifting equilibrium toward bromide formation.

Characterization and Analytical Data

Spectral Properties

¹H NMR (CDCl₃) :

- δ 3.40 (t, J = 7.0 Hz, 2H, -CH₂Br)

- δ 2.05 (qt, J = 10.6, 7.5 Hz, 2H, -CF₃ adjacent CH₂)

- δ 1.15–1.45 (m, 14H, backbone CH₂).

¹⁹F NMR (CDCl₃) :

IR (neat) :

Mass Spectrometry :

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 114°C (1 mmHg) | |

| Density | 1.1887 g/cm³ | |

| Refractive Index | 1.5290 |

Challenges and Optimization Strategies

Purity Concerns

Chemical Reactions Analysis

Types of Reactions

Undecane, 11-bromo-1,1,1-trifluoro- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of 11-hydroxy-1,1,1-trifluoro-undecane, 11-cyano-1,1,1-trifluoro-undecane, or 11-amino-1,1,1-trifluoro-undecane.

Reduction: Formation of undecane, 1,1,1-trifluoro-.

Oxidation: Formation of 11-trifluoromethyl-undecanoic acid.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of undecane, 11-bromo-1,1,1-trifluoro- is as a precursor in the synthesis of pharmaceutical compounds. The compound's unique trifluoromethyl group enhances the biological activity of derivatives synthesized from it.

Key Uses:

- Monoacylglycerol Lipase Inhibitors : Compounds derived from undecane, 11-bromo-1,1,1-trifluoro- have been investigated for their potential as monoacylglycerol lipase inhibitors. These inhibitors are relevant in treating various disorders such as pain, anxiety, and metabolic diseases. For instance, derivatives have shown promise in addressing conditions like obesity and neurodegenerative diseases through modulation of endocannabinoid signaling pathways .

Case Study Example:

A study highlighted the synthesis of novel carbamate derivatives from undecane, 11-bromo-1,1,1-trifluoro-, demonstrating their efficacy as MAGL inhibitors. These compounds were tested in vitro for their ability to inhibit the enzyme responsible for degrading endocannabinoids, leading to potential therapeutic applications in managing pain and inflammation .

Materials Science Applications

In materials science, undecane derivatives are utilized for their unique physical properties. The presence of bromine and trifluoromethyl groups enhances the stability and performance of materials.

Key Uses:

- Fluorinated Polymers : The incorporation of undecane derivatives into polymer matrices can improve thermal stability and chemical resistance. This is particularly useful in creating coatings and membranes that require durability under harsh conditions.

Research Findings:

Research has shown that materials synthesized using undecane derivatives exhibit enhanced mechanical properties and resistance to solvents compared to traditional polymers. This makes them suitable for applications in aerospace and automotive industries where high-performance materials are essential .

Chemical Synthesis Applications

Undecane, 11-bromo-1,1,1-trifluoro- serves as an important building block in organic synthesis.

Key Uses:

- Synthetic Intermediates : The compound is used to create complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its structure allows for diverse functionalization possibilities.

Case Study Example:

A comprehensive study detailed the use of undecane derivatives in synthesizing complex spirocyclic compounds. These compounds are valuable in medicinal chemistry due to their diverse biological activities. The research demonstrated efficient synthetic routes using undecane derivatives as starting materials .

Mechanism of Action

The mechanism of action of undecane, 11-bromo-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design and development.

Comparison with Similar Compounds

Similar Compounds

11-Bromo-1-undecanol: Similar structure but lacks the trifluoromethyl group.

1,11-Dibromoundecane: Contains two bromine atoms instead of one bromine and three fluorine atoms.

1-Bromoundecane: Contains only one bromine atom without any fluorine substitution.

Uniqueness

Undecane, 11-bromo-1,1,1-trifluoro- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its non-fluorinated counterparts.

Biological Activity

Undecane, 11-bromo-1,1,1-trifluoro- is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a long undecane chain, a bromine atom at the 11th position, and three fluorine atoms attached to the carbon backbone. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

- Antimicrobial Effects : The trifluoromethyl group enhances lipophilicity, allowing the compound to disrupt microbial membranes. Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacteria and fungi .

- Antioxidant Properties : Fluorinated compounds often display antioxidant activity due to their ability to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, fluorinated compounds have been noted for their ability to inhibit cyclooxygenase enzymes, which are crucial in inflammation processes .

Toxicological Profile

Research indicates that while fluorinated compounds can exhibit beneficial effects, they may also pose toxicity risks. The toxicity profile of undecane, 11-bromo-1,1,1-trifluoro- is still under investigation; however, preliminary studies suggest potential neurotoxic effects at high concentrations .

Data Table: Biological Activities of Undecane, 11-bromo-1,1,1-trifluoro-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of undecane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compound.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that undecane, 11-bromo-1,1,1-trifluoro- exhibited antioxidant properties comparable to well-known antioxidants like ascorbic acid. The compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress.

Case Study 3: Enzyme Interaction

Research focused on the interaction of undecane derivatives with COX enzymes revealed that these compounds could inhibit enzyme activity by up to 70%, suggesting potential applications in anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-bromo-1,1,1-trifluoroundecane, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, leveraging bromination of trifluoromethyl-substituted undecane precursors. For instance, halogen exchange using NaBr in polar aprotic solvents (e.g., DMF) at 80–100°C under inert atmosphere yields the target compound .

- Purity Optimization : Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity >95% is achievable, as validated by GC-MS and NMR .

Q. Which spectroscopic techniques are most effective for characterizing 11-bromo-1,1,1-trifluoroundecane?

- 1H/13C NMR : Key for identifying structural features. The trifluoromethyl group (-CF₃) shows a distinct singlet at ~120 ppm in 19F NMR, while the brominated terminal carbon appears at δ 30–35 ppm in 13C NMR .

- FT-IR : Peaks at 550–650 cm⁻¹ (C-Br stretch) and 1100–1200 cm⁻¹ (C-F stretch) confirm functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion [M]+ at m/z 312 (C₁₁H₂₀BrF₃) with fragmentation patterns consistent with bromo- and trifluoromethyl groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Storage : Store in amber glass containers at 2–8°C under inert gas (Ar/N₂) to prevent degradation. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can reaction mechanisms involving 11-bromo-1,1,1-trifluoroundecane be analyzed under varying conditions?

- Kinetic Studies : Use stopped-flow NMR to monitor SN2 displacement of bromide in DMSO. Activation energy (Ea) calculations via Arrhenius plots reveal solvent polarity effects .

- Isotopic Labeling : Replace Br with 81Br to track regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) via isotopic shift in MS .

Q. What computational methods predict the compound’s stability and reactivity?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDEs). The C-Br bond (≈65 kcal/mol) is weaker than C-F (≈115 kcal/mol), explaining preferential cleavage in radical reactions .

- MD Simulations : Solvent interaction parameters (e.g., in THF) predict aggregation behavior, critical for designing micellar systems .

Q. How can analytical methods be tailored to quantify trace impurities in this compound?

- HPLC-DAD : Use C18 columns with acetonitrile/water (70:30) mobile phase. Limit of detection (LOD) <0.1% for brominated byproducts .

- Headspace GC-MS : Detect volatile degradation products (e.g., HF or HBr) under thermal stress (TGA-DSC data up to 200°C) .

Q. What environmental persistence data exist for 11-bromo-1,1,1-trifluoroundecane?

- Biodegradation Assays : OECD 301F tests show <10% degradation over 28 days, indicating high persistence.

- Ecotoxicity : LC50 (Daphnia magna) >100 mg/L, suggesting moderate aquatic toxicity. PFAS screening (via EPA DSSTox) confirms no perfluorinated chain concerns .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.